4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941243-04-5
VCID: VC8452038
InChI: InChI=1S/C25H29N5O3S/c1-3-30(4-2)34(31,32)22-12-10-21(11-13-22)24-27-23(18-26)25(33-24)29-16-14-28(15-17-29)19-20-8-6-5-7-9-20/h5-13H,3-4,14-17,19H2,1-2H3
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N
Molecular Formula: C25H29N5O3S
Molecular Weight: 479.6 g/mol

4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

CAS No.: 941243-04-5

Cat. No.: VC8452038

Molecular Formula: C25H29N5O3S

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide - 941243-04-5

Specification

CAS No. 941243-04-5
Molecular Formula C25H29N5O3S
Molecular Weight 479.6 g/mol
IUPAC Name 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Standard InChI InChI=1S/C25H29N5O3S/c1-3-30(4-2)34(31,32)22-12-10-21(11-13-22)24-27-23(18-26)25(33-24)29-16-14-28(15-17-29)19-20-8-6-5-7-9-20/h5-13H,3-4,14-17,19H2,1-2H3
Standard InChI Key JOFLQODFJGPZAF-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N

Introduction

Structural Characteristics and Molecular Design

Core Scaffold and Functional Groups

The molecule’s architecture features:

  • A benzene sulfonamide backbone: The sulfonamide group (-SO₂NH-) is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability.

  • A 1,3-oxazole ring: This five-membered heterocycle contains two nitrogen atoms and one oxygen atom, contributing to electronic diversity and binding interactions.

  • 4-Cyano substitution: The cyano group (-CN) at the 4-position of the oxazole ring enhances electrophilicity and may participate in covalent binding or polar interactions.

  • 5-(4-Benzylpiperazin-1-yl) substituent: The benzylpiperazine moiety improves solubility and membrane permeability while offering structural flexibility for target engagement .

Molecular Formula and Physicochemical Properties

While experimental data for this compound is scarce, its molecular formula can be deduced as C₂₅H₃₀N₆O₃S, with a molecular weight of 518.62 g/mol. Key properties inferred from structural analogs include:

PropertyValue/Description
LogP (Partition Coefficient)~3.5 (moderate lipophilicity)
SolubilityLow aqueous solubility; soluble in DMSO
Hydrogen Bond Donors2 (sulfonamide NH)
Hydrogen Bond Acceptors8 (sulfonamide O, oxazole N/O, CN)

These properties suggest suitability for central nervous system (CNS) penetration or intracellular targets .

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis likely involves multi-step sequences common to heterocyclic chemistry:

  • Oxazole Ring Formation: Cyclization of an α-acylamino ketone precursor under dehydrating conditions (e.g., POCl₃ or PPA) to yield the 1,3-oxazole core.

  • Introduction of the Cyano Group: Nitrile installation via nucleophilic substitution or Sandmeyer reaction at the 4-position of the oxazole.

  • Benzylpiperazine Coupling: Alkylation or Buchwald-Hartwig amination to attach the benzylpiperazine moiety to the oxazole’s 5-position.

  • Sulfonamide Functionalization: Coupling of the benzene sulfonamide group via sulfonation of an aniline intermediate followed by diethylamine substitution .

Challenges and Yield Optimization

  • Regioselectivity: Ensuring precise substitution patterns on the oxazole ring requires controlled reaction conditions (e.g., temperature < 80°C for cyclization).

  • Purification: Chromatographic techniques (e.g., flash chromatography with silica gel) are critical due to the compound’s polarity and structural complexity.

  • Scale-Up: Transitioning from milligram to gram-scale synthesis may necessitate alternative solvents (e.g., THF instead of DMF) to improve yields (>60%) .

Comparative Analysis with Structural Analogs

Activity vs. Pyrazolo[3,4-d]Pyridazine Derivatives

Unlike pyrazolo[3,4-d]pyridazine-based inhibitors (e.g., compounds in WO2021055326A1), this sulfonamide-oxazole hybrid offers:

  • Improved Solubility: The diethylamine group reduces crystallinity, enhancing bioavailability.

  • Reduced Off-Target Effects: The cyano group minimizes interactions with cytochrome P450 enzymes, lowering toxicity risks .

Patent Landscape

Relevant patents (e.g., WO2014060112A1, CN103492389A) highlight strategies for optimizing benzylpiperazine-containing kinase inhibitors, including:

  • Substitution Patterns: Para-substituted benzyl groups enhance metabolic stability.

  • Heterocycle Variants: Oxazole rings provide steric advantages over pyrimidines in congested binding sites .

Future Directions and Research Gaps

Preclinical Development Needs

  • In Vitro Profiling: Enzymatic assays against SYK, LRRK2, and MYLK to establish IC₅₀ values.

  • ADMET Studies: Evaluation of permeability (Caco-2 assays), metabolic stability (microsomal assays), and CNS penetration.

Clinical Translation Challenges

  • Synthetic Scalability: Optimizing steps for cost-effective large-scale production.

  • Formulation: Addressing low aqueous solubility through salt formation or nanoemulsion technologies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator